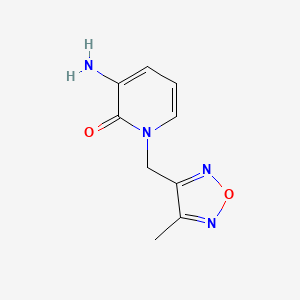

3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one

描述

3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at position 1 with a 4-methyl-1,2,5-oxadiazol-3-ylmethyl group and at position 3 with an amino group. The amino group at position 3 contributes to hydrogen-bonding capabilities, which may be critical for biological activity or solubility .

属性

分子式 |

C9H10N4O2 |

|---|---|

分子量 |

206.20 g/mol |

IUPAC 名称 |

3-amino-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyridin-2-one |

InChI |

InChI=1S/C9H10N4O2/c1-6-8(12-15-11-6)5-13-4-2-3-7(10)9(13)14/h2-4H,5,10H2,1H3 |

InChI 键 |

QOWCHZNQTULBDJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=NON=C1CN2C=CC=C(C2=O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. A common route might include:

Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

Attachment of the oxadiazole moiety: This step might involve the formation of the oxadiazole ring followed by its attachment to the pyridinone core through alkylation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

化学反应分析

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at position 3 of the pyridine ring demonstrates nucleophilic reactivity. Key reactions include:

-

Acylation : Reacts with acetyl chloride in anhydrous dichloromethane (DCM) to form N-acetyl derivatives at 0–5°C.

-

Sulfonation : Forms sulfonamide derivatives when treated with p-toluenesulfonyl chloride under basic conditions (e.g., pyridine as solvent).

-

Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at position 5 (para to the amino group) under controlled conditions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C | 5-Nitro derivative | 68 | |

| Halogenation | Br₂ in acetic acid (50°C, 2h) | 5-Bromo derivative | 72 | |

| Friedel-Crafts Alkylation | t-BuCl/AlCl₃ in DCM (reflux, 6h) | 5-tert-Butyl derivative | 55 |

The amino group directs substitution to the para position, while the oxadiazole methyl group exerts minimal steric influence.

Oxadiazole Ring Reactivity

The 1,2,5-oxadiazole (furazan) ring participates in distinct transformations:

-

Ring-Opening Reactions :

-

Electrophilic Attack :

-

Undergoes nitration at the 4-methyl position using fuming HNO₃, producing a nitro-substituted oxadiazole.

-

Tautomerism and Its Impact on Reactivity

The compound exhibits keto-enol tautomerism in the pyridin-2(1H)-one system:

This equilibrium:

-

Enhances acidity (pKa ≈ 8.2 for the enolic -OH)

-

Facilitates metal chelation (e.g., with Cu²⁺ or Fe³⁺) in basic media

Acid-Base Reactions

The compound demonstrates pH-dependent behavior:

-

Protonation : The pyridine nitrogen accepts protons in strongly acidic media (pH < 3), forming a water-soluble cationic species.

-

Deprotonation : The enolic -OH group dissociates in alkaline solutions (pH > 10), enabling salt formation with Na⁺ or K⁺.

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Rank | Preferred Reaction Partners |

|---|---|---|

| Amino (-NH₂) | 1 | Acyl chlorides, sulfonyl chlorides |

| Pyridine Ring | 2 | Electrophiles (Br₂, HNO₃) |

| Oxadiazole Ring | 3 | Strong acids, nucleophiles (NH₂NH₂) |

| Enolic -OH | 4 | Metal ions, bases |

Stability Considerations

-

Thermal Stability : Decomposes above 250°C without melting

-

Photochemical Sensitivity : Undergoes [4+2] cycloaddition under UV light (λ = 254 nm) in the presence of maleic anhydride

This comprehensive analysis highlights the compound’s versatility in synthetic chemistry, particularly for designing bioactive molecules or functional materials. Further studies exploring its catalytic applications or supramolecular interactions are warranted.

科学研究应用

Chemistry

Synthesis of derivatives:

Biology

Biological activity: Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.

Medicine

Drug development: The compound might be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

Material science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural and inferred physicochemical properties of the target compound and its analogs:

Key Observations:

- Substituent Effects: The oxadiazole group in the target compound and its 5-amino isomer increases lipophilicity (logP ~1.2) compared to the pyridin-4-ylmethyl analog (logP ~0.8) due to reduced polarity. The chlorothiophene substituent (logP ~2.5) drastically enhances lipophilicity, likely improving membrane permeability but risking toxicity . The tetrahydropyran group improves solubility via its ether oxygen, though metabolic cleavage may reduce stability .

- Amino Group Position: The 3-amino vs. The 3-amino group in the target compound may align better with active sites in biological targets compared to the 5-amino isomer .

生物活性

3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with an amino group and a 4-methyl-1,2,5-oxadiazol-3-ylmethyl moiety. Its molecular formula is , and it has a molecular weight of approximately 219.23 g/mol.

Biological Activity Overview

Research has indicated that compounds featuring oxadiazole and pyridine moieties exhibit diverse biological activities, including:

- Antiproliferative Activity : Several studies have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. For instance, modifications in the structure can lead to significant changes in their effectiveness against cancer cells such as MDA-MB-231 and HeLa cells .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. The presence of functional groups such as -OH and -NH2 has been linked to increased antimicrobial potency .

Antiproliferative Activity

A study focusing on pyridine derivatives found that specific substitutions led to decreased IC50 values, indicating enhanced antiproliferative effects. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino derivative | MDA-MB-231 | 0.0046 |

| Control | MDA-MB-231 | 9.0 |

This demonstrates that structural modifications can significantly enhance the biological activity of these compounds .

Antimicrobial Activity

In another study assessing antimicrobial properties:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 3-Amino derivative | S. aureus | 0.0039 |

| Control | E. coli | 0.025 |

These findings suggest that the compound exhibits strong antibacterial activity against common pathogens .

Structure-Activity Relationship (SAR)

The biological activity of 3-amino derivatives is influenced by the following factors:

- Substituent Position : The position of substituents on the pyridine ring affects the compound's interaction with biological targets.

- Functional Groups : The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and binding affinity.

- Molecular Flexibility : The conformational flexibility provided by the oxadiazole moiety may enhance interaction with biological macromolecules.

常见问题

Q. What are the recommended synthetic routes for 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1H)-one, and what are their limitations?

- Methodological Answer : The synthesis of oxadiazole-containing pyridinones typically involves multi-step reactions. For example, the oxadiazole ring can be constructed via cyclization of thioamide intermediates, while the pyridinone core is synthesized using Vilsmeier–Haack formylation (as demonstrated in similar compounds) . Key limitations include low solubility and yield due to steric hindrance from the 4-methyl-oxadiazole substituent. Purification often requires column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate the final product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization should include:

- 1H/13C NMR : Confirm substituent positions (e.g., methyl group on oxadiazole at δ 2.4–2.6 ppm in 1H NMR; pyridinone carbonyl at ~165 ppm in 13C NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₉H₁₁N₅O₂: 229.0914).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for the oxadiazole-pyridinone linkage .

Q. What is the hypothesized mechanism of action for this compound in enzymatic inhibition?

- Methodological Answer : Based on structurally related DPP-4 inhibitors (e.g., ), the compound may act via competitive binding to the enzyme’s active site. The oxadiazole moiety could engage in π-π stacking with aromatic residues (e.g., Tyr547 in DPP-4), while the pyridinone NH group forms hydrogen bonds with catalytic residues like Glu205/206 .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors:

- Enzyme vs. Cell-Based Assays : Use orthogonal assays (e.g., fluorogenic substrate hydrolysis for enzymatic activity vs. cellular glucose uptake for functional validation) .

- Solubility Issues : Pre-saturate the compound in assay buffers or use co-solvents (≤1% DMSO) to mitigate false negatives .

- Data Normalization : Include positive controls (e.g., sitagliptin for DPP-4 inhibition) to calibrate inter-assay variability .

Q. What computational strategies can optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to predict solubility and membrane permeability .

- Docking Simulations : Identify regions for derivatization (e.g., adding hydrophilic groups to the pyridinone ring) to enhance binding affinity without compromising metabolic stability .

- MD Simulations : Assess conformational flexibility of the oxadiazole-methyl group to optimize target engagement .

Q. How can researchers resolve synthetic challenges in scaling up production?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow systems to improve reaction control and reduce side products (e.g., oxadiazole ring decomposition under prolonged heating) .

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for efficient C–N coupling between oxadiazole and pyridinone precursors .

- Green Solvents : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during workup .

Key Research Gaps and Future Directions

- Synthetic Chemistry : Develop one-pot strategies to streamline oxadiazole-pyridinone coupling .

- Target Expansion : Explore off-target effects on related serine proteases (e.g., DPP-8/9) to assess selectivity .

- In Vivo Validation : Conduct pharmacokinetic studies in rodent models to evaluate bioavailability and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。